3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one
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Overview
Description
3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one is a chemical compound with a complex structure that includes a pyridine ring substituted with methoxy, methyl, and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-methoxypyridine with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium borohydride to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to modulate neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine: This compound shares similar functional groups but has a different ring structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with methoxy and methylamino groups, used in different applications.
Uniqueness
3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methoxy-2-methyl-5-(methylaminomethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C9H14N2O2/c1-6-9(13-3)8(12)7(4-10-2)5-11-6/h5,10H,4H2,1-3H3,(H,11,12) |
InChI Key |
SMLJGBJJUOOBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)CNC)OC |
Origin of Product |
United States |
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